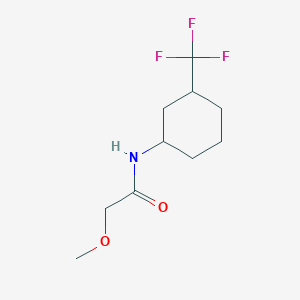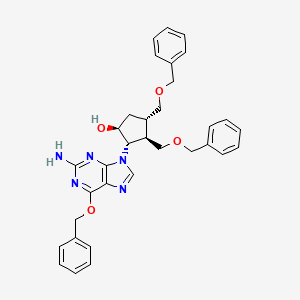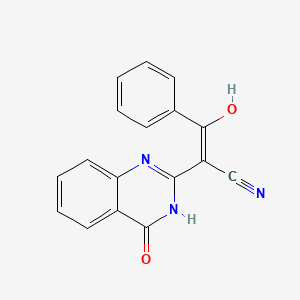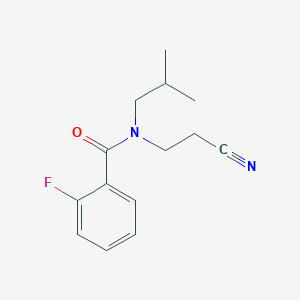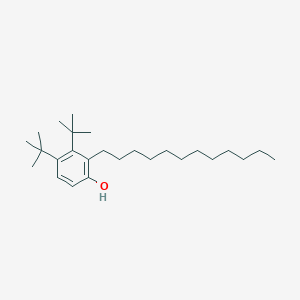
3,4-DI-Tert-butyl-2-dodecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DI-Tert-butyl-2-dodecylphenol: is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tert-butyl groups and a dodecyl chain attached to a phenol ring. This compound is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DI-Tert-butyl-2-dodecylphenol typically involves the alkylation of phenol with tert-butyl and dodecyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same Friedel-Crafts alkylation but with optimized parameters to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-DI-Tert-butyl-2-dodecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and dodecyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation conditions with appropriate catalysts.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenols.
Applications De Recherche Scientifique
Chemistry: 3,4-DI-Tert-butyl-2-dodecylphenol is used as a stabilizer in polymer chemistry to prevent degradation of plastics and rubbers. It is also employed as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its antioxidant properties. It helps in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications, including the development of drugs to combat oxidative stress-related diseases.
Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their stability and performance.
Mécanisme D'action
The primary mechanism of action of 3,4-DI-Tert-butyl-2-dodecylphenol is its ability to act as an antioxidant. It scavenges free radicals and prevents the oxidation of other molecules. The phenolic group donates a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical. This process interrupts the chain reaction of lipid peroxidation, thereby protecting cells and materials from oxidative damage.
Comparaison Avec Des Composés Similaires
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of BHT with similar antioxidant properties.
Uniqueness: 3,4-DI-Tert-butyl-2-dodecylphenol is unique due to its combination of tert-butyl and dodecyl groups, which provide both steric hindrance and hydrophobic properties. This makes it particularly effective in stabilizing hydrophobic environments, such as in polymers and lubricants, where other antioxidants may not be as effective.
Propriétés
Numéro CAS |
1983145-17-0 |
|---|---|
Formule moléculaire |
C26H46O |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
3,4-ditert-butyl-2-dodecylphenol |
InChI |
InChI=1S/C26H46O/c1-8-9-10-11-12-13-14-15-16-17-18-21-23(27)20-19-22(25(2,3)4)24(21)26(5,6)7/h19-20,27H,8-18H2,1-7H3 |
Clé InChI |
NCLOCTQVALZMOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=CC(=C1C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


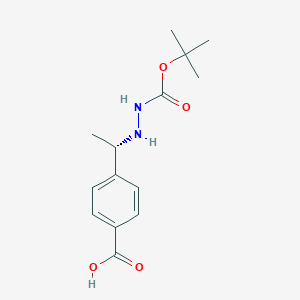

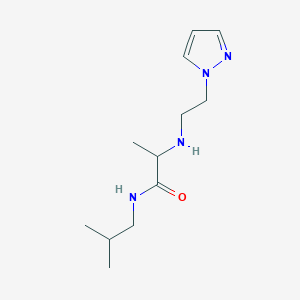
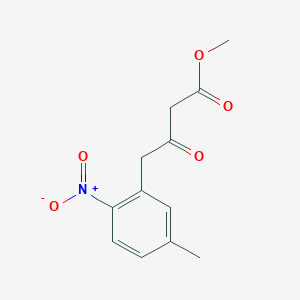
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
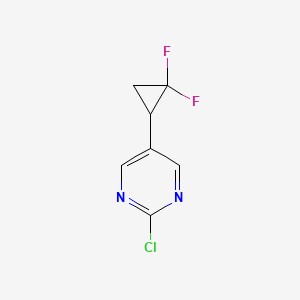
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
